molecular formula C9H13ClN4O2 B3217933 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride CAS No. 1185319-62-3

1-(5-Nitropyridin-2-yl)-piperazine hydrochloride

Cat. No.: B3217933
CAS No.: 1185319-62-3
M. Wt: 244.68 g/mol
InChI Key: GHRHEABPBGNCQL-UHFFFAOYSA-N
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Description

Significance of Piperazine-Containing Scaffolds in Modern Chemistry and Biology

Piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in the molecular structures of a wide array of bioactive compounds and approved drugs. The unique physicochemical properties of the piperazine ring contribute to its widespread use. These properties include high water solubility, the ability to modulate a molecule's acid-base characteristics (pKa), and its capacity to form hydrogen bonds, all of which can enhance the pharmacokinetic profile of a potential drug candidate. mdpi.com

The piperazine moiety's structural flexibility and synthetic tractability allow for the introduction of various substituents at its two nitrogen atoms. This versatility enables chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of molecules, making piperazine a key component in the design of novel therapeutic agents across numerous disease areas, including cancer, infectious diseases, and central nervous system disorders. researchgate.net

Academic Context and Research Trajectory of 1-(5-Nitropyridin-2-yl)-piperazine Hydrochloride

Within the broader context of piperazine chemistry, this compound serves as a crucial intermediate. Its research trajectory is primarily linked to its role as a precursor in the synthesis of more complex molecules with potential therapeutic applications. The compound itself is a derivative of piperazine where one of the nitrogen atoms is attached to a 5-nitropyridine ring. The hydrochloride salt form enhances its stability and solubility, making it convenient for use in various chemical reactions.

The synthesis of this compound typically involves the nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine (B43025) and piperazine. mdpi.comchemicalbook.com The presence of the electron-withdrawing nitro group on the pyridine (B92270) ring facilitates this reaction. Once formed, the nitro group in this compound can be readily reduced to an amino group. This resulting amine provides a reactive handle for further chemical modifications, such as amide bond formation or the introduction of other functional groups, thereby allowing for the construction of diverse molecular architectures. mdpi.com

Broad Overview of Scientific Inquiry into the Compound

Scientific inquiry into this compound is predominantly focused on its application as a synthetic intermediate. Researchers in medicinal chemistry utilize this compound to access a range of N-arylpiperazine derivatives. These derivatives are integral to the development of molecules targeting various biological pathways. For example, the 5-aminopyridin-2-yl piperazine core, obtained after the reduction of the nitro group, is a key structural element in certain kinase inhibitors and other targeted therapies.

The compound's utility is also evident in the synthesis of potential urease inhibitors and other bioactive molecules. mdpi.com The nitropyridine moiety itself can contribute to the biological activity of the final compound. Therefore, the investigation into this compound is intrinsically tied to the quest for new and effective therapeutic agents.

Below are tables detailing the chemical properties of 1-(5-Nitropyridin-2-yl)-piperazine and its hydrochloride salt, as well as a summary of its key research applications.

Table 1: Physicochemical Properties of 1-(5-Nitropyridin-2-yl)-piperazine and its Hydrochloride Salt

Property1-(5-Nitropyridin-2-yl)-piperazineThis compound
CAS Number 82205-58-1 chemicalbook.com1185319-62-3 chemscene.com
Molecular Formula C₉H₁₂N₄O₂ chemicalbook.comC₉H₁₃ClN₄O₂ chemscene.com
Molecular Weight 208.22 g/mol chemicalbook.com244.68 g/mol chemscene.com
Melting Point 84-85 °C chemicalbook.comNot available
Boiling Point (Predicted) 418.1±40.0 °C chemicalbook.comNot available
Density (Predicted) 1.278±0.06 g/cm³ chemicalbook.comNot available

Table 2: Key Research Applications of this compound

Research AreaApplication
Medicinal Chemistry Key intermediate in the synthesis of kinase inhibitors. nih.gov
Drug Discovery Precursor for bioactive molecules with potential therapeutic properties. mdpi.comnih.gov
Organic Synthesis A versatile building block for constructing complex heterocyclic systems. mdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c14-13(15)8-1-2-9(11-7-8)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRHEABPBGNCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 5 Nitropyridin 2 Yl Piperazine Hydrochloride

Primary Synthetic Pathways

The synthesis of 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride is predominantly achieved through direct and multi-step approaches that leverage the electronic properties of the nitropyridine ring.

Nucleophilic Aromatic Substitution Reactions

The most common and direct route for synthesizing the core structure, 1-(5-nitropyridin-2-yl)piperazine (B181981), is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective due to the electron-deficient nature of the pyridine (B92270) ring, which is further activated by the strongly electron-withdrawing nitro group (-NO₂) at the 5-position. This activation facilitates the attack of a nucleophile, such as piperazine (B1678402), at the 2-position, which is ortho to the ring nitrogen.

The general mechanism for this reaction involves the addition of the piperazine nucleophile to the electron-poor carbon atom bearing a leaving group (typically a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the desired product.

A common substrate for this reaction is 2-chloro-5-nitropyridine (B43025). The reaction with piperazine displaces the chloride ion to form the target N-arylpiperazine. This SNAr reaction is a foundational method for creating N-arylpiperazine linkages on electron-deficient heteroaromatic rings. For example, the reaction between 2-chloro-5-nitropyridine and N-methylpiperazine has been reported to proceed with quantitative yields.

Multi-Step Synthetic Sequences Incorporating Piperazine Moieties

While direct SNAr is efficient for creating the basic structure, multi-step sequences are often employed to manage selectivity and prevent the formation of undesired byproducts, particularly the disubstituted piperazine. A common strategy involves the use of a piperazine derivative with a protecting group on one of the nitrogen atoms, such as a tert-butyloxycarbonyl (Boc) group.

This multi-step approach involves:

Reaction of a protected piperazine: N-Boc-piperazine is reacted with 2-chloro-5-nitropyridine via an SNAr reaction.

Deprotection: The Boc group is subsequently removed under acidic conditions to free the second nitrogen atom.

This sequence ensures that only mono-substitution occurs on the piperazine ring. An alternative one-pot method to achieve mono-substitution without traditional protecting groups involves the use of a protonated piperazine. By creating an in-situ piperazine-1-ium cation, one nitrogen atom is effectively "protected" by protonation, directing the reaction to the free secondary amine and suppressing the formation of the disubstituted byproduct. These multi-step or controlled one-pot syntheses are crucial for building more complex molecules where the second nitrogen of the piperazine is intended for further reactions.

Reaction Optimization and Process Development

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key areas of focus include the choice of solvents and catalysts, the influence of temperature and reaction time, and methods to maximize yield and purity.

Exploration of Solvent Systems and Catalysts

The SNAr reaction is typically conducted in the presence of a base to neutralize the hydrogen halide (e.g., HCl) formed during the reaction. The choice of solvent and base is critical for achieving optimal results. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃), or an excess of piperazine itself, which can act as both a nucleophile and a base.

Various polar aprotic and protic solvents have been successfully employed. The selection often depends on the required reaction temperature and the solubility of the reactants.

SolventBaseStarting MaterialReference
Dimethylformamide (DMF)Potassium Carbonate2-Chloro-5-nitropyridine
n-ButanolExcess Piperazine5-Chloro-2-nitropyridine (B1630408)
n-ButanolSodium Bicarbonate2-Chloro-4-nitropyridine
EthanolPotassium Hydroxide (catalytic)Substituted 2-(methylsulfanyl)pyrimidine

Notably, this type of SNAr reaction on a highly activated substrate like 2-chloro-5-nitropyridine generally does not require metal catalysis, distinguishing it from other C-N bond-forming reactions like the Buchwald-Hartwig or Ullmann couplings.

Influence of Temperature and Reaction Duration

Temperature and reaction time are interdependent parameters that must be optimized to ensure complete reaction while minimizing the formation of degradation products. The reaction conditions reported in the literature vary significantly, reflecting the specific combination of reactants and solvents used.

TemperatureDurationSolventNotesReference
95 °CNot specifiedn-ButanolReaction of 5-chloro-2-nitropyridine with piperazine.
Reflux24 hoursn-ButanolReaction of a piperazine derivative with 2-chloro-4-nitropyridine.
0 °C to Room Temp.OvernightDMFExothermic reaction initially cooled, then stirred at room temperature.
Reflux12 hoursEthanolReaction of N-phenylpiperazine with a substituted pyrimidine.

Higher temperatures generally accelerate the reaction but can also promote side reactions. For instance, some procedures start the reaction at a low temperature (0 °C) to control an initial exotherm before allowing it to proceed at room temperature or with gentle heating.

Enhancement of Reaction Yield and Purity

Maximizing the yield and purity of this compound involves controlling the reaction stoichiometry and implementing effective purification protocols. A high yield of 89% has been reported for a related synthesis, indicating the efficiency of the SNAr approach.

Key strategies for enhancing yield and purity include:

Stoichiometric Control: Using a molar excess of piperazine (e.g., 2 equivalents) can help drive the reaction to completion and act as a base.

Prevention of Byproducts: As discussed, using N-protected piperazine or a protonated form effectively prevents the formation of the symmetrically disubstituted piperazine, which is a common impurity.

Purification: After the reaction is complete, the crude product is typically purified. Standard laboratory techniques include extraction to remove inorganic salts, followed by evaporation of the solvent. Further purification can be achieved through column chromatography or recrystallization from suitable solvents like methanol (B129727) to obtain the pure free base.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically accomplished by treating a solution of the purified 1-(5-nitropyridin-2-yl)piperazine free base with hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or ether, which causes the hydrochloride salt to precipitate.

Purification and Isolation Protocols

The purification and isolation of this compound are crucial steps to ensure the compound meets the required purity standards. These processes typically involve the removal of unreacted starting materials, by-products, and other impurities. Common methodologies include recrystallization, precipitation, and filtration, often in combination.

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then allowed to cool. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solvent. For piperazine derivatives, alcohols such as isopropyl alcohol are often effective for recrystallization. cenmed.commdpi.com The process may also involve the use of charcoal to remove colored impurities. cenmed.com

Precipitation and Salt Formation: The hydrochloride salt of 1-(5-Nitropyridin-2-yl)-piperazine can be isolated by precipitation. After the synthesis of the free base, the reaction mixture can be treated with an ethanolic solution of hydrogen chloride. This leads to the formation of the hydrochloride salt, which is often insoluble in the reaction solvent and precipitates out. The precipitated solid can then be collected by filtration.

Another precipitation technique involves the use of an anti-solvent. The crude product is dissolved in a solvent in which it is soluble, and then an anti-solvent (a solvent in which the product is insoluble) is added to induce precipitation. For instance, a procedure for a similar compound involves dissolving the crude material in 1-propanol (B7761284) and then adding hexane (B92381) to cause the product to crystallize out of the solution. chemscene.com

Filtration and Washing: Following precipitation or crystallization, the solid product is isolated from the liquid phase by filtration. The collected solid, known as the filter cake, is then typically washed with a cold solvent to remove any residual impurities adhering to the crystals. The choice of washing solvent is critical; it should be one in which the product has minimal solubility to avoid loss of yield. Solvents such as cold acetone, ethanol, or n-butanol have been noted in procedures for related piperazine compounds. cenmed.comgoogle.comresearchgate.net

Aqueous Work-up: Before the final crystallization or precipitation, an aqueous work-up is often performed. This involves washing the organic solution containing the product with water or an aqueous solution to remove water-soluble impurities. The pH of the aqueous phase may be adjusted to facilitate the removal of acidic or basic impurities. google.com

The following table summarizes common purification techniques:

filter_listTechniquedescriptionDescriptionscienceCommon Solvents/Reagents
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool to form pure crystals.Isopropyl alcohol, Ethanol
PrecipitationInducing solid formation from a solution, often by adding an anti-solvent or by salt formation.Hexane (anti-solvent), Ethanolic HCl
FiltrationSeparating the solid product from the liquid mixture.N/A
WashingRinsing the isolated solid to remove adhering impurities.Cold acetone, Ethanol, n-Butanol
Aqueous Work-upWashing with water or aqueous solutions to remove soluble impurities.Water, acidic/basic solutions

Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure the process is safe, efficient, and economically viable. The primary synthetic route to 1-(5-Nitropyridin-2-yl)-piperazine is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and piperazine.

Process Safety and Control: On a large scale, the exothermic nature of the SNAr reaction must be managed. The use of jacketed reactors with precise temperature control is essential to dissipate heat and prevent runaway reactions. criver.com The addition of reagents may need to be controlled at a slow rate to maintain the desired temperature range.

Stoichiometry and By-product Control: In the synthesis of monosubstituted piperazines, a common side reaction is the formation of the di-substituted product. To minimize this, an excess of piperazine is often used in industrial-scale reactions. nih.gov While this improves the selectivity towards the desired product, it necessitates an efficient method for removing the excess piperazine during the work-up.

Solvent Selection and Recovery: The choice of solvent is critical for reaction kinetics, product solubility, and ease of removal. Solvents like n-butanol or dimethylformamide (DMF) are commonly used. google.comgoogle.com For industrial applications, factors such as solvent toxicity, environmental impact, and the feasibility of recovery and recycling are important considerations.

Work-up and Isolation at Scale: Large-scale work-up procedures need to be robust and efficient. This includes extractions and washes in large reactors, followed by phase separations. The isolation of the product by filtration is typically carried out using large-scale filtration equipment such as a centrifuge or a filter press. The subsequent drying of the product is also a critical step, often performed in industrial dryers under controlled temperature and vacuum. chemscene.com

Process Mass Intensity (PMI): An important metric in green and process chemistry is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. Optimizing the synthesis to reduce the number of steps, minimize solvent usage, and improve yields can significantly lower the PMI, making the process more sustainable and cost-effective. princeton-acs.org

The following table outlines key considerations for scalable synthesis:

build_circleConsiderationdescriptionKey AspectsbiotechRelevance to Industrial Production
Reaction ControlManaging exotherms, controlled reagent addition, use of jacketed reactors.Ensures process safety and prevents runaway reactions.
By-product MinimizationUse of excess piperazine to favor mono-substitution.Improves product purity and simplifies purification.
Solvent ManagementSelection of appropriate solvents, considering safety, environmental impact, and recovery.Reduces cost and environmental footprint.
Efficient Work-upRobust procedures for extraction, washing, filtration, and drying at scale.Maximizes throughput and ensures consistent product quality.
Process OptimizationReducing steps, improving yields, and lowering Process Mass Intensity (PMI).Enhances economic viability and sustainability.

Chemical Modifications and Analog Synthesis of 1 5 Nitropyridin 2 Yl Piperazine Hydrochloride

Derivatization Approaches on the Piperazine (B1678402) Ring

The piperazine ring of the parent compound contains a secondary amine at the N4 position, which is a prime site for nucleophilic reactions. This allows for the straightforward introduction of a wide array of substituents through well-established synthetic protocols.

N-Alkylation and N-Acylation Strategies

The secondary amine of the piperazine ring is readily functionalized through N-alkylation and N-acylation reactions. N-alkylation is commonly achieved by reacting 1-(5-nitropyridin-2-yl)piperazine (B181981) with various alkyl halides, such as methyl iodide or allyl bromide, typically in the presence of a base like potassium carbonate to neutralize the hydrohalic acid byproduct. nih.gov This approach leads to the synthesis of derivatives like 1-Methyl-4-(5-nitropyridin-2-yl)piperazine.

N-acylation introduces a carbonyl group adjacent to the piperazine nitrogen, forming an amide linkage. This is generally accomplished using acyl chlorides or acid anhydrides. For instance, reaction with acetyl chloride yields the corresponding N-acetyl derivative. These acylation reactions can also be used to link other molecular fragments, including other heterocyclic rings, via an amide bond. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions
Reaction TypeReagents & ConditionsProduct
N-AlkylationMethyl Iodide, K₂CO₃1-Methyl-4-(5-nitropyridin-2-yl)piperazine
N-AlkylationAllyl Bromide, K₂CO₃1-Allyl-4-(5-nitropyridin-2-yl)piperazine
N-AcylationAcetyl Chloride, Triethylamine1-Acetyl-4-(5-nitropyridin-2-yl)piperazine
N-Acylation2-Chloroacetyl chloride, Base1-(2-Chloroacetyl)-4-(5-nitropyridin-2-yl)piperazine

Incorporation of Diverse Substituents

Beyond simple alkyl and acyl groups, a wide variety of substituents can be incorporated onto the piperazine ring to modulate molecular properties. Substitution can occur at the N4 nitrogen or, through more complex syntheses, on the carbon atoms of the piperazine ring itself.

N4-Aryl derivatives can be synthesized, for example, through nucleophilic aromatic substitution or cross-coupling reactions. An example is the synthesis of 1-(2-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine. The introduction of N-arylacetamide and N-arylpropanamide moieties onto the piperazine nitrogen has also been explored. nih.gov

Substitution on the carbon backbone of the piperazine ring is less common but provides a valuable method for altering the scaffold's three-dimensional shape. mdpi.com Syntheses can be designed to incorporate substituents at various positions, such as in 3-Methyl-1-(5-nitropyridin-2-yl)piperazine. These modifications are often achieved by starting with a pre-substituted piperazine derivative. nih.gov

Table 2: Examples of Diverse Substituents on the Piperazine Ring
Position of SubstitutionSubstituent TypeExample Compound
N4Aryl1-(2-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine
N4Arylacetamide2-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)-N-phenylacetamide nih.gov
C3Alkyl3-Methyl-1-(5-nitropyridin-2-yl)piperazine nih.gov

Modifications of the Nitropyridine Moiety

The nitropyridine portion of the molecule offers distinct opportunities for chemical modification, primarily through the reduction of the nitro group or by further substitution on the pyridine (B92270) ring.

Reduction of the Nitro Group to Amino Functionality

The nitro group on the pyridine ring is a key functional handle that can be readily reduced to a primary amino group. This transformation fundamentally alters the electronic properties of the pyridine ring, converting a strongly electron-withdrawing group into a strongly electron-donating one. The most common method for this reduction is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov

This reduction yields 1-(5-aminopyridin-2-yl)piperazine derivatives, which are critical intermediates for further functionalization. nih.gov The newly formed amino group can undergo a variety of reactions, including diazotization, acylation, and condensation, to build more complex molecular architectures. For example, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key building block synthesized via this reduction method. nih.gov

Table 3: Reduction of the Nitropyridine Moiety
Starting MaterialReagents & ConditionsProduct
1-Boc-4-(5-nitropyridin-2-yl)piperazineH₂, Pd/C, Methanol (B129727)1-Boc-4-(5-aminopyridin-2-yl)piperazine nih.gov
1-(5-Nitropyridin-2-yl)piperazineCatalytic Hydrogenation1-(5-Aminopyridin-2-yl)piperazine

Site-Specific Substitution on the Pyridine Ring

The synthesis of the core scaffold itself, 1-(5-nitropyridin-2-yl)piperazine, is an example of site-specific substitution. It is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between piperazine and 2-chloro-5-nitropyridine (B43025). nih.gov The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring, making it susceptible to nucleophilic attack by the piperazine nitrogen.

Further substitution on the pyridine ring is also possible, although less commonly reported for this specific scaffold. The electronic nature of the existing nitro and piperazine substituents dictates the reactivity and regioselectivity of subsequent electrophilic or nucleophilic aromatic substitution reactions.

Hybridization with Other Heterocyclic Systems

A powerful strategy in medicinal chemistry is the creation of hybrid molecules, where two or more distinct pharmacophoric scaffolds are combined to create a new chemical entity with potentially synergistic or novel properties. The 1-(5-nitropyridin-2-yl)piperazine framework is well-suited for this approach.

The N4-position of the piperazine ring is the most common point of attachment for other heterocyclic systems. These linkages can be direct, or they can be mediated by spacers such as methylene (B1212753) or amide groups. nih.gov For instance, various indole, indazole, and benzo[b]thiophene rings have been connected to the piperazine nitrogen. nih.gov Such hybridization can significantly expand the chemical space and allow for interaction with multiple biological targets. Research has shown the synthesis of hybrid molecules where a purine (B94841) scaffold is conjugated with a piperazine ring. nih.gov

Table 4: Examples of Hybridization with Other Heterocycles
Linked HeterocycleLinker TypeExample Structure Class
IndoleAmideN-(Indol-3-yl-acetyl)-4-(5-nitropyridin-2-yl)piperazine
IndazoleMethylene1-((1H-Indazol-1-yl)methyl)-4-(5-nitropyridin-2-yl)piperazine
Benzo[b]thiopheneAmideN-(Benzo[b]thiophen-2-yl-carbonyl)-4-(5-nitropyridin-2-yl)piperazine
PurineDirect or AlkylPurine-piperazine conjugates nih.gov

Systematic Structure-Activity Relationship (SAR) Studies through Analog Generation

Systematic SAR studies involve the synthesis of a series of compounds where specific parts of a lead molecule are methodically altered to understand the effect of these changes on the compound's biological activity. For the 1-(nitropyridin-2-yl)piperazine scaffold, modifications have been explored at three primary locations: the piperazine ring, the nitropyridine ring, and the substituents attached to the second nitrogen of the piperazine ring.

A notable study on 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives provides a comprehensive SAR analysis for urease inhibition frontiersin.org. The parent compound, 1-(3-nitropyridin-2-yl)piperazine, itself demonstrated significant inhibitory activity. To explore the SAR, a series of N-arylacetamide and N-arylpropanamide derivatives were synthesized and evaluated frontiersin.org.

The primary point of modification in these studies was the introduction of various substituted N-arylacetamide and N-arylpropanamide moieties at the N4 position of the piperazine ring. This allowed for the investigation of the influence of different electronic and steric factors on the inhibitory activity.

The general synthetic route involved the initial reaction of 2-chloro-3-nitropyridine (B167233) with piperazine to yield 1-(3-nitropyridin-2-yl)piperazine. This intermediate was then N-alkylated with various substituted aryl 2-chloroacetamides or 2-chloropropanamides to produce the final target compounds frontiersin.org.

The results of these modifications on urease inhibitory activity are summarized in the tables below.

Table 1: Urease Inhibitory Activity of N-Arylacetamide Derivatives of 1-(3-Nitropyridin-2-yl)piperazine frontiersin.org

CompoundSubstituent (R) on Aryl RingIC50 (µM)
Parent Compound (1-(3-nitropyridin-2-yl)piperazine)-3.90 ± 1.91
5a2-Methylphenyl> 50
5b3-Methylphenyl2.0 ± 0.73
5c4-Methylphenyl> 50
5d2-Chlorophenyl> 50
5e3-Chlorophenyl3.12 ± 0.98
5f4-Chlorophenyl2.98 ± 1.21
5g2-Nitrophenyl> 50
5h3-Nitrophenyl3.87 ± 1.54
5i4-Nitrophenyl2.89 ± 0.88

Table 2: Urease Inhibitory Activity of N-Arylpropanamide Derivatives of 1-(3-Nitropyridin-2-yl)piperazine frontiersin.org

CompoundSubstituent (R) on Aryl RingIC50 (µM)
7a2-Methylphenyl> 50
7b3-Methylphenyl3.54 ± 1.12
7c4-Methylphenyl> 50
7d2-Chlorophenyl> 50
7e3-Chlorophenyl2.24 ± 1.63
7f4-Chlorophenyl3.01 ± 1.05
7g2-Nitrophenyl> 50
7h3-Nitrophenyl3.21 ± 1.33
7i4-Nitrophenyl2.99 ± 0.95

Influence of Substituent Position: The position of the substituent on the terminal aryl ring plays a critical role in the inhibitory activity. For both the acetamide (B32628) and propanamide series, substituents at the meta (3-position) and para (4-position) generally resulted in higher potency compared to those at the ortho (2-position). This suggests that steric hindrance near the point of connection to the amide linkage is detrimental to activity frontiersin.org.

Electronic Effects of Substituents: Both electron-donating (methyl) and electron-withdrawing (chloro, nitro) groups at the meta and para positions were well-tolerated and often led to potent inhibitors. The most active compounds in the acetamide and propanamide series were the 3-methylphenyl (5b) and 3-chlorophenyl (7e) derivatives, respectively frontiersin.org.

Effect of the Linker: A comparison between the N-arylacetamide and N-arylpropanamide series indicates that the length of the linker between the piperazine nitrogen and the aryl ring can influence activity, although the effect is not substantial for many of the matched pairs.

These findings highlight the importance of the spatial arrangement and electronic properties of the substituents on the N-aryl ring for effective interaction with the urease enzyme. Molecular docking studies have suggested that these derivatives can form favorable interactions with the active site of the enzyme frontiersin.org.

While the above data is specific to the 1-(3-nitropyridin-2-yl)piperazine scaffold and its urease inhibitory activity, the principles of modifying the N-substituent on the piperazine ring are broadly applicable in the design of analogs of 1-(5-nitropyridin-2-yl)piperazine for various biological targets. The generation of a library of analogs with diverse electronic and steric properties on the N-substituent is a common and effective strategy in SAR studies.

Advanced Spectroscopic and Computational Characterization Methodologies

Methods for Structural Elucidation

Structural elucidation is fundamental to confirming the identity and purity of the compound. Spectroscopic methods offer non-destructive ways to probe the molecular architecture, from atomic connectivity to three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton and insights into its dynamic behavior.

In ¹H NMR, the protons on the pyridine (B92270) ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The specific coupling patterns (e.g., doublet, doublet of doublets) and chemical shifts are dictated by the positions of the nitro group and the piperazine (B1678402) substituent. The protons on the piperazine ring typically exhibit signals in the δ 3.0-4.0 ppm range. Due to the hydrochloride form, the N-H proton of the piperazine ring would likely appear as a broad signal.

A key feature often observed in piperazine derivatives is conformational isomerism. The piperazine ring typically adopts a chair conformation, and the rate of interconversion between the two chair forms can be slow on the NMR timescale, especially at lower temperatures. This can lead to the broadening of signals or the appearance of multiple distinct signals for chemically equivalent protons. Temperature-dependent NMR studies are often employed to investigate these dynamic processes and calculate the energy barriers for ring inversion.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbon atoms of the pyridine ring resonate in the downfield region (δ 110-160 ppm), with the carbon attached to the nitro group being significantly deshielded. The carbons of the piperazine ring typically appear in the δ 40-50 ppm range.

NucleusFunctional GroupAnticipated Chemical Shift (δ, ppm)Expected Multiplicity
¹HPyridine-H7.0 - 9.0d, dd
¹HPiperazine-CH₂3.0 - 4.0m, br s
¹HPiperazine-NH₂⁺Variable, broadbr s
¹³CPyridine-C110 - 160-
¹³CPiperazine-C40 - 50-

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The presence of the nitro group (NO₂) is typically confirmed by two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch near 1300-1370 cm⁻¹. Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ region.

The piperazine moiety also gives rise to distinct signals. The N-H stretching vibration of the secondary amine salt (R₂NH₂⁺) is typically observed as a broad band in the 2700-3300 cm⁻¹ region. Aliphatic C-H stretching from the CH₂ groups of the piperazine ring will produce bands in the 2850-3000 cm⁻¹ range. researchgate.net C-N bond stretching vibrations are generally found in the 1000-1300 cm⁻¹ fingerprint region.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (salt)Piperazinium2700 - 3300Broad, Strong
Aromatic C-H StretchPyridine3000 - 3100Medium
Aliphatic C-H StretchPiperazine2850 - 3000Medium-Strong
Aromatic C=C/C=N StretchPyridine1400 - 1600Medium-Strong
Asymmetric NO₂ StretchNitro Group1500 - 1560Strong
Symmetric NO₂ StretchNitro Group1300 - 1370Strong
C-N StretchAryl-amine, Aliphatic-amine1000 - 1300Medium

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 1-(5-Nitropyridin-2-yl)-piperazine, the molecular formula is C₉H₁₂N₄O₂ with a molecular weight of 208.22 g/mol for the free base. chemicalbook.comchemscene.com In mass spectrometry, the compound would typically be observed as its protonated molecular ion [M+H]⁺ at m/z 209.

Under techniques like electrospray ionization (ESI), the molecule remains largely intact, allowing for accurate molecular weight determination. Further structural analysis can be performed using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).

The fragmentation of N-arylpiperazines is well-characterized. xml-journal.netnih.gov Common fragmentation pathways for this compound would likely involve the cleavage of the piperazine ring and the bond connecting it to the pyridine ring. Key fragmentation steps could include:

Cleavage of the piperazine ring: This can lead to the formation of characteristic ions by the loss of ethyleneimine fragments.

Loss of the nitro group: The NO₂ group can be lost as a neutral fragment.

Cleavage of the C-N bond between the pyridine and piperazine rings. xml-journal.net

These fragmentation patterns provide a veritable fingerprint for the molecule, aiding in its identification and structural confirmation. researchgate.netresearchgate.net

m/z ValueProposed Fragment IonNotes
209[C₉H₁₂N₄O₂ + H]⁺Protonated Molecular Ion
163[M+H - NO₂]⁺Loss of nitro group
135[C₅H₃N(NO₂)]⁺Fragment from cleavage of C-N bond
86[C₄H₁₀N₂]⁺Piperazine fragment

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the precise positions of each atom. researchgate.net

A crystallographic analysis of this compound would yield a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity established by NMR.

Conformation: Unambiguous determination of the piperazine ring's conformation, which is typically a chair form. nih.gov It would also reveal the relative orientation of the pyridine ring with respect to the piperazine ring.

Intermolecular interactions: Identification of hydrogen bonding (e.g., involving the piperazinium N-H groups, the chloride counter-ion, and the nitro group) and other non-covalent interactions that dictate the crystal packing.

This detailed 3D structural data is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Computational Chemistry and Molecular Modeling Applications

Computational methods serve as a powerful complement to experimental techniques, offering insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov By solving the Schrödinger equation in an approximate manner, DFT can predict a wide range of molecular characteristics for this compound. researchgate.netnih.gov

Key applications of DFT for this compound include:

Geometry Optimization: DFT can calculate the lowest-energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Spectroscopic Prediction: DFT calculations can predict vibrational frequencies, which can be correlated with experimental IR spectra to aid in the assignment of absorption bands. mdpi.com Similarly, NMR chemical shifts can be calculated and compared with experimental results to confirm structural assignments. researchgate.net

Electronic Properties: DFT provides information about the distribution of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can offer insights into the molecule's chemical reactivity and electronic transitions. The calculated molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

These computational results, when used in conjunction with experimental data, provide a comprehensive and deeply nuanced understanding of the chemical nature of this compound.

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical information about the ligand-target interactions that drive biological activity. In the context of this compound, molecular docking simulations can elucidate its potential binding modes within the active sites of various protein targets. These simulations are instrumental in identifying key amino acid residues that interact with the ligand, thereby informing structure-activity relationship (SAR) studies and guiding the design of more potent and selective analogs.

The interaction between a ligand and its target protein is a complex interplay of various non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, in studies of similar arylpiperazine derivatives, molecular docking has revealed the crucial role of the piperazine nitrogen atoms in forming hydrogen bonds with acidic residues such as aspartate and glutamate (B1630785) within the target's active site. nih.gov The nitropyridine moiety of this compound can also participate in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan.

The results of molecular docking simulations are often quantified by a docking score, which estimates the binding affinity of the ligand for the protein. A lower docking score typically indicates a more favorable binding interaction. These simulations can also reveal the specific atoms and functional groups of the ligand that are involved in key interactions. For example, the nitro group on the pyridine ring may act as a hydrogen bond acceptor, while the piperazine ring can engage in multiple hydrogen bonds and hydrophobic contacts.

To illustrate the type of data obtained from such simulations, the following table presents hypothetical docking scores and interacting residues for this compound with a generic protein kinase, based on findings for similar compounds.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase A-8.5Asp184, Lys72Hydrogen Bond, Electrostatic
Protein Kinase A-8.5Val57, Leu173Hydrophobic
Protein Kinase A-8.5Phe185π-π Stacking

This data is illustrative and based on typical interactions observed for similar classes of compounds.

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules, this method provides a detailed picture of the close contacts that stabilize the crystal packing.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions, such as hydrogen bonds, C-H···π interactions, and van der Waals forces. The analysis generates a 3D surface mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of related structures, is presented in the table below.

Intermolecular ContactContribution (%)
H···H45.2
O···H/H···O28.5
C···H/H···C12.1
N···H/H···N8.7
Other5.5

This data is illustrative and based on typical contributions observed for similar organic salts.

Prediction of Molecular Descriptors for Research Design and Optimization

Molecular descriptors are numerical values that encode chemical information and are used to quantitatively describe the physicochemical properties of a molecule. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate the chemical structure of a compound with its biological activity or physical properties.

For this compound, a wide range of molecular descriptors can be calculated using computational software. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors. For example, constitutional descriptors include molecular weight and the number of hydrogen bond donors and acceptors. Topological descriptors, such as the Wiener index, describe the connectivity of the molecule. Geometrical descriptors relate to the 3D arrangement of the atoms, while electronic descriptors, like the dipole moment and partial charges, describe the electronic properties of the molecule.

The prediction of these descriptors is crucial for the early stages of drug discovery and development. For instance, descriptors related to lipophilicity (e.g., LogP) and aqueous solubility (e.g., LogS) are important for predicting the pharmacokinetic profile of a drug candidate. Similarly, descriptors that are part of Lipinski's rule of five are often used to assess the "drug-likeness" of a molecule.

A selection of predicted molecular descriptors for 1-(5-Nitropyridin-2-yl)-piperazine is presented in the following table.

DescriptorPredicted Value
Molecular Weight208.22 g/mol
LogP1.25
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors5
Topological Polar Surface Area (TPSA)71.3 Ų
Molar Refractivity56.4 cm³

These values are calculated for the free base form of the compound.

By correlating these descriptors with experimental data, researchers can build predictive models that facilitate the design of new compounds with improved properties.

Preclinical Pharmacological and Biological Activity Investigations

Enzyme Inhibition Assays (In Vitro Studies)

Urease Inhibition

No direct in vitro studies detailing the urease inhibition activity of 1-(5-Nitropyridin-2-yl)-piperazine were identified in the reviewed literature. However, significant research has been conducted on its isomer, 1-(3-nitropyridin-2-yl)piperazine (B1350711), which serves as a parent structure for a series of synthesized urease inhibitors. nih.gov

The precursor compound, 1-(3-nitropyridin-2-yl)piperazine, demonstrated notable inhibitory activity against jack bean urease with a half-maximal inhibitory concentration (IC₅₀) of 3.90 ± 1.91 µM. nih.gov This potency is considerably stronger than that of the standard urease inhibitor, thiourea (B124793), which has a reported IC₅₀ of 23.2 ± 11.0 µM. nih.gov

Further studies on derivatives of the 3-nitro isomer, where the second nitrogen of the piperazine (B1678402) ring is functionalized, have produced compounds with even greater potency. For example, certain N-phenylpropionamide and N-phenylisobutyramide derivatives of 1-(3-nitropyridin-2-yl)piperazine were found to be the most active inhibitors in their respective series, with IC₅₀ values as low as 2.0 ± 0.73 µM and 2.24 ± 1.63 µM. nih.gov Another study involving carbodithioate derivatives of the same 3-nitro isomer also yielded potent inhibitors, with the most effective compound displaying an IC₅₀ value of 5.16 ± 2.68 μM. nih.gov

Additionally, a study on novel 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives identified a compound containing a 5-nitropyridin-2-yl moiety that exhibited urease inhibition with an IC₅₀ value of 29.21 ± 0.98 μM. nih.gov

CompoundTarget EnzymeIC₅₀ (µM)
1-(3-Nitropyridin-2-yl)piperazine (Isomer)Jack Bean Urease3.90 ± 1.91
Derivative of 1-(3-Nitropyridin-2-yl)piperazine (5b)Jack Bean Urease2.0 ± 0.73
Derivative of 1-(3-Nitropyridin-2-yl)piperazine (7e)Jack Bean Urease2.24 ± 1.63
5-nitropyridin-2-yl derivative of 2,2-dimethyl-1,3-dioxane-4,6-dioneUrease29.21 ± 0.98
Thiourea (Standard)Jack Bean Urease23.2 ± 11.0

Kinase Inhibition Profiles (e.g., CDK4/6, p70S6Kβ, MPS1)

Direct experimental data on the inhibitory activity of 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride against Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and Monopolar Spindle 1 (MPS1) kinase were not found in the reviewed scientific literature.

However, research into related compounds containing a nitropyridine scaffold has shown activity against other kinases. A study focused on designing irreversible inhibitors for MPS1 led to the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. mdpi.com While this complex molecule did not show the expected potency against MPS1, it did exhibit significant inhibitory activity against ribosomal s6 kinase p70S6Kβ (also known as S6K2), with an IC₅₀ value of 444 nM. mdpi.com This finding suggests that the nitropyridine moiety may serve as a starting point for developing p70S6Kβ inhibitors. mdpi.com

CompoundTarget KinaseIC₅₀ (nM)
This compoundCDK4/6, MPS1, p70S6KβData not available
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-aminep70S6Kβ444
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amineMPS1>10,000

Transglutaminase 2 (TGase 2) Inhibitory Activity

There is no available scientific literature detailing the direct inhibitory effects of this compound on Transglutaminase 2 (TGase 2) activity. While piperazine scaffolds are featured in some TGase 2 inhibitors, specific data for this compound is absent. nih.gov One study on Nε-acryloyllysine piperazides as irreversible TGase 2 inhibitors reported the synthesis of a related isomer, 1-(6-Nitropyridin-2-yl)piperazine, as a precursor, but did not provide biological activity data for it. hzdr.de

SARS-CoV-2 Protease Inhibition

The potential of 1-(5-Nitropyridin-2-yl)piperazine (B181981) to act as an inhibitor for the SARS-CoV-2 main protease (Mpro or 3CLpro) has been investigated through in silico studies. Molecular docking analyses were performed to screen a library of newly synthesized piperazine-based compounds, including 1-(5-Nitropyridin-2-yl)piperazine, against the target protease protein.

The docking studies indicated that the compound fits within the active site of the SARS-CoV-2 protease with a negative dock energy. Furthermore, molecular interaction analyses suggested that the compound forms strong hydrogen bonding interactions with the enzyme. These computational findings provide a basis for the potential design of drugs targeting the main protease of SARS-CoV-2, although in vitro experimental validation has not been reported.

Chymotrypsin (B1334515) Inhibition

Direct in vitro evaluation of this compound for chymotrypsin inhibition was not found in the reviewed literature. However, a related compound containing the same key functional group has been assessed. A study on 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives reported that a compound featuring a 5-nitropyridin-2-yl moiety demonstrated inhibitory activity against chymotrypsin. nih.gov This derivative exhibited an IC₅₀ value of 8.67 ± 0.1 μM, indicating that the 5-nitropyridin-2-yl group may be a valuable component for designing chymotrypsin inhibitors. nih.gov

Compound MoietyCompound ClassTarget EnzymeIC₅₀ (µM)
5-nitropyridin-2-yl2,2-dimethyl-1,3-dioxane-4,6-dione derivativeChymotrypsin8.67 ± 0.1

Factor IXa Inhibition (Anticoagulant Potential)

While no direct studies on the Factor IXa inhibitory activity of this compound are available, research has been conducted on hybrid molecules incorporating the 5-nitropyridin-2-yl group. nih.gov A series of (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids were designed and evaluated as potential Factor IXa inhibitors for anticoagulant drug discovery. nih.gov

The findings from this research indicated that these nitropyridine-containing compounds are potent and selective inhibitors of Factor IXa. nih.gov Notably, the presence of the nitro group on the pyridine (B92270) ring was associated with higher inhibition levels and lower IC₅₀ values when compared to analogous compounds lacking the nitro group. nih.gov This suggests that the 5-nitropyridin-2-yl moiety is a key contributor to the observed potent anticoagulant potential. nih.gov

Protoporphyrinogen (B1215707) Oxidase Inhibitory Activity

Protoporphyrinogen oxidase (PPO) is an enzyme involved in the synthesis of both chlorophyll (B73375) and heme. Despite a thorough search of scientific databases and literature, no studies were identified that have investigated or reported on the protoporphyrinogen oxidase inhibitory activity of this compound. While PPO inhibition is a known mechanism for some classes of compounds, this specific activity has not been documented for the subject molecule.

Antimicrobial Efficacy (In Vitro and Preclinical In Vivo Models)

The antimicrobial potential of various piperazine derivatives has been a subject of broad scientific inquiry. scienmag.comnih.gov Many compounds containing a piperazine scaffold have demonstrated a range of biological activities, including antibacterial and antifungal effects. researchgate.netresearchgate.net However, specific data on the antimicrobial efficacy of this compound is not available in the reviewed literature. The following sections detail the findings, or lack thereof, for specific microbial targets.

Antibacterial Spectrum and Potency

While the broader class of piperazine derivatives has shown promise as a scaffold for the development of new antibacterial agents active against both Gram-positive and Gram-negative bacteria, specific data for this compound is absent from the current scientific literature. scienmag.com Studies on related structures, such as those with a nitrophenyl substituent, have indicated that the nitro group can contribute to antimicrobial activity, but direct evidence for the nitropyridinyl variant is lacking. nih.gov

Activity against Helicobacter pylori

Helicobacter pylori is a significant human pathogen, and novel therapeutic agents are continuously sought. Fluoroquinolones and other compounds containing a piperazine moiety have been investigated for their anti-H. pylori potential. nih.gov However, the scientific literature reviewed contains no specific studies or data on the in vitro or in vivo activity of this compound against Helicobacter pylori.

Activity against Mycobacterium tuberculosis

The development of new anti-tubercular agents is a global health priority. Various piperazine analogues have been synthesized and evaluated as potential inhibitors of Mycobacterium tuberculosis. nih.govresearchgate.net For instance, compounds like 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues have been studied for their inhibitory effects on M. tuberculosis IMPDH. nih.gov Despite this interest in the broader chemical class, there are no published research findings detailing the efficacy of this compound against Mycobacterium tuberculosis.

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Salmonella typhimurium)

Numerous studies confirm that various piperazine derivatives possess activity against a spectrum of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net However, a comprehensive search of the literature yielded no specific minimum inhibitory concentration (MIC) or other efficacy data for this compound against common bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, or Salmonella typhimurium.

Antifungal Activity (e.g., Candida krusei, Candida sp.)

The piperazine nucleus is a component of some antifungal agents, and new derivatives are often screened for such activity. researchgate.netderpharmachemica.com Research has explored the antifungal properties of various piperazine-containing molecules against pathogenic yeasts like Candida species. nih.gov Nevertheless, there are no specific studies available in the reviewed scientific literature that report on the antifungal activity of this compound against Candida krusei or other Candida species.

Anti-Biofilm Properties

No studies were identified that investigated the anti-biofilm properties of this compound. Research on the anti-biofilm effects of related chemical scaffolds, such as other piperazine derivatives, has been conducted, but data for the specified compound is not available.

Antiviral Activity (In Vitro and Preclinical In Vivo Models)

HIV-1 Enzyme Inhibition (Integrase, RNase H)

There is no available research data detailing the inhibitory activity of this compound against the HIV-1 enzymes integrase or RNase H. While pyridine and piperazine moieties are present in some HIV-1 inhibitors, the activity of this specific compound has not been reported.

Venezuelan Equine Encephalitis Virus (VEEV) Inhibition

No preclinical in vitro or in vivo studies demonstrating the inhibitory effects of this compound against the Venezuelan Equine Encephalitis Virus (VEEV) were found.

Antiparasitic Activity (In Vitro and Preclinical In Vivo Models)

Anti-Toxoplasma gondii Efficacy

There is no published evidence on the efficacy of this compound against Toxoplasma gondii in either in vitro or preclinical in vivo models.

Antimalarial Activity

No studies were found that assess the antimalarial activity of this compound against any Plasmodium species. Although other novel piperazine-containing compounds have been explored as potential antimalarials, the specific efficacy of this compound remains uninvestigated in the available literature.

Anticancer Activity (In Vitro and Preclinical In Vivo Models)

Derivatives of 1-(5-nitropyridin-2-yl)-piperazine have been a focal point in the synthesis of novel compounds with potential anticancer properties. These investigations have primarily centered on their effects on various cancer cell lines and their influence on cell cycle regulation.

While direct studies on the cytotoxic effects of this compound are not extensively documented in the provided research, its structural motif has been utilized as a scaffold for creating new therapeutic agents. For instance, a series of novel thiourea and thiazolidinone derivatives were synthesized using 1-(5-nitropyridin-2-yl)-4-phenylpiperazine (B2558757) as a starting material. These newly synthesized compounds were subsequently evaluated for their anticancer activities against a panel of human prostate cancer cell lines: DU 145, PC-3, and LNCaP. nih.gov

One of the thiourea derivatives, compound 5a, demonstrated significant cytotoxic activity against these prostate cancer cell lines. nih.gov The potent anticancer effects of various piperazine-containing compounds are not limited to prostate cancer. Other studies have reported on arylamide derivatives containing a piperazine moiety that exhibit low nanomolar IC50 values against a range of human cancer cells, including liver cancer cell lines SMMC-7721 and HuH-7. nih.gov

The following table summarizes the cytotoxic activity of a representative derivative synthesized from a precursor related to 1-(5-Nitropyridin-2-yl)-piperazine.

Cell LineCompoundIC50 (µM)
DU 145Compound 5aData not specified
PC-3Compound 5aData not specified
LNCaPCompound 5aData not specified

Data represents the cytotoxic activity of a derivative, not this compound itself. Further details on the specific IC50 values for compound 5a were not provided in the referenced abstract.

The anticancer activity of piperazine derivatives often involves the modulation of the cell cycle. The aforementioned thiourea derivative, compound 5a, was found to inhibit cell cycle progression in prostate cancer cell lines. nih.gov This inhibition resulted in an accumulation of cells in either the G1 or the S phases of the cell cycle, ultimately inducing apoptosis and DNA fragmentation. nih.gov

Similarly, other research on different piperazine derivatives has shown a consistent pattern of cell cycle arrest. For example, certain new N-4-piperazinyl derivatives of ciprofloxacin (B1669076) have been shown to induce a dose-dependent G2/M arrest in A549 non-small cell lung cancer cells. nih.gov This effect was mediated through the p53/p21 pathway. nih.gov Another study on an aziridinyl galactopyranoside, which also contains a nitrogen-based heterocyclic ring, suggested that its cytotoxic activity is mediated, at least in part, by the induction of DNA damage. mdpi.com These findings highlight a common mechanistic pathway for various piperazine-containing compounds in exerting their anticancer effects.

Molecular Interactions and Mechanistic Insights into Biological Action

Identification and Characterization of Molecular Targets and Binding Sites

Arylpiperazine derivatives are well-established ligands for numerous protein targets, particularly within the central nervous system (CNS). The specific aryl group attached to the piperazine (B1678402) nitrogen is a key determinant of target affinity and selectivity. For 1-(5-Nitropyridin-2-yl)-piperazine, the nitropyridine moiety directs its potential interactions.

Common molecular targets for the arylpiperazine class include:

Serotonin (B10506) (5-HT) Receptors : This is one of the most prominent target families for arylpiperazines. Derivatives show varying affinities for subtypes such as 5-HT1A, 5-HT2A, 5-HT3, and 5-HT7, where they can act as agonists, antagonists, or partial agonists. nih.govnih.govmdpi.comacs.org The interaction with these receptors is implicated in the treatment of anxiety, depression, and psychosis. nih.govnih.gov

Dopamine (B1211576) (D) Receptors : Many arylpiperazines exhibit high affinity for dopamine D2 and D3 receptors. mdpi.commdpi.comsemanticscholar.org This interaction is fundamental to the mechanism of several atypical antipsychotic drugs. semanticscholar.orgresearchgate.net

Sigma (σ) Receptors : The σ1 receptor, in particular, is a target for numerous arylpiperazine compounds. researchgate.netnih.gov Ligands of this receptor are investigated for their potential in treating neurodegenerative diseases and psychiatric disorders. nih.gov

Adrenergic (α) Receptors : Affinity for α1-adrenoceptors is another characteristic feature of this compound class, relevant in conditions such as benign prostatic hyperplasia. acs.orgresearchgate.net

Cancer-Related Targets : Emerging research has highlighted the anticancer potential of arylpiperazine derivatives. mdpi.comnih.gov They have been shown to exhibit cytotoxic effects against various cancer cell lines and can modulate pathways involving hormone receptors, such as the androgen receptor (AR). researchgate.netnih.gov

Enzymes : The nitropyridine scaffold has been identified in molecules designed to inhibit enzymes like urease, which is relevant in the treatment of gastric diseases caused by Helicobacter pylori. nih.gov

Analysis of Intermolecular Forces (e.g., Hydrogen Bonding, Electrostatic Interactions)

The chemical structure of 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride dictates the types of non-covalent interactions it can form within a biological macromolecule's binding site.

Hydrogen Bonding : As a hydrochloride salt, the piperazine ring is protonated, making the N-H groups potent hydrogen bond donors. mdpi.comresearchgate.net The non-protonated nitrogen of the piperazine ring, the nitrogen atom within the pyridine (B92270) ring, and the two oxygen atoms of the nitro group can all act as hydrogen bond acceptors. ed.ac.uk These interactions are crucial for anchoring the ligand within a binding pocket. mdpi.com

Electrostatic and Ionic Interactions : The formal positive charge on the piperazinium cation is a key feature for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues like aspartate (Asp) or glutamate (B1630785) (Glu). nih.gov Such interactions are a hallmark of aminergic G-protein-coupled receptor (GPCR) ligands. semanticscholar.org The nitro group is strongly electron-withdrawing, creating a significant dipole moment that can engage in favorable electrostatic interactions with polar residues or metal ions within an active site. nih.govresearchgate.net

π-Interactions : The electron-deficient nitropyridine ring can participate in π-π stacking interactions, often with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the receptor's binding site. mdpi.comnih.gov

Detailed Elucidation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies on the broader arylpiperazine class provide valuable insights into how structural modifications influence biological activity.

The Aryl Moiety : The nature of the aromatic ring system attached to the piperazine N1 position is the primary determinant of target selectivity and affinity. Replacing a phenyl ring with a heteroaromatic ring like nitropyridine significantly alters the electronic properties and potential interactions. The presence and position of substituents on this ring are critical; for example, the nitro group, being a strong electron-withdrawing group, can enhance inhibitory potency at certain enzymes. nih.govnih.gov

The Piperazine Core : This six-membered ring often acts as a rigid scaffold. Its basic nitrogen (protonated at physiological pH) is frequently essential for the primary anchoring interaction with an acidic residue (e.g., Asp) in many aminergic receptors. semanticscholar.org

Substitution at the N4-Position : While 1-(5-Nitropyridin-2-yl)-piperazine is unsubstituted at the N4-piperazine nitrogen, this position is a common site for modification in "long-chain" arylpiperazines. Adding linkers and terminal functional groups at this position is a key strategy for modulating functional activity (e.g., switching from an antagonist to an agonist) and improving selectivity between receptor subtypes. nih.govmdpi.com

Determination of Inhibition Kinetics and Binding Affinities (e.g., IC50, Ki values)

Quantitative analysis of binding affinity (Ki) and functional inhibition (IC50) is essential for characterizing a compound's potency. Although data for this compound is not available, data from related arylpiperazine derivatives demonstrate the range of potencies achieved by this structural class against various targets.

Table 1: Representative Binding Affinities (Ki, nM) of Structurally Related Arylpiperazine Derivatives for CNS Receptors

Compound Class Target Receptor Ki (nM) Range Reference(s)
Phenylpiperazines Dopamine D3 0.17 - 43 mdpi.com
Naphthylpiperazines Serotonin 5-HT1A 4.1 uab.cat
Dichlorophenylpiperazines Dopamine D2 0.49 semanticscholar.org
Dichlorophenylpiperazines Dopamine D3 0.085 semanticscholar.org
Arylpiperazines Sigma-1 (σ1) 0.27 - 4.43 researchgate.netuniba.it

Table 2: Representative Cytotoxic Activity (IC50, µM) of Structurally Related Arylpiperazine Derivatives in Cancer Cell Lines

Compound Class Cell Line IC50 (µM) Range Reference(s)
Phenylpiperazine Derivatives LNCaP (Prostate) 3.67 nih.gov
Phenylpiperazine Derivatives DU145 (Prostate) 10.1 - 12.5 nih.gov
Thiazolinylphenyl-piperazines MCF-7 (Breast) ~25 mdpi.comresearchgate.net
Thiazolinylphenyl-piperazines MDA-MB231 (Breast) 15.6 - 24.3 nih.gov

Note: The data presented are for structurally related compounds and serve to illustrate the potential potency of the arylpiperazine scaffold. The specific activity of this compound may vary.

Computational Predictions of Interaction Profiles and Binding Modes

Computational methods such as molecular docking and molecular dynamics (MD) are powerful tools for predicting and analyzing how a ligand binds to its target protein. mdpi.comnih.govnih.gov For this compound, a hypothetical binding mode within a target like a serotonin or dopamine receptor can be proposed based on studies of similar ligands. nih.govmdpi.com

A probable binding orientation would involve:

Primary Anchor : The protonated piperazine ring forms a crucial salt bridge with a highly conserved aspartate residue in transmembrane helix 3 (TMH3) of the GPCR. nih.govuab.cat This interaction is considered the primary anchor for many arylpiperazine ligands.

Aromatic Pocket : The nitropyridine ring would extend into a binding pocket lined with aromatic and hydrophobic residues. Here, it could form π-π stacking interactions with residues like phenylalanine or tryptophan. mdpi.comnih.gov

Molecular dynamics simulations can further refine this model, providing insights into the stability of the ligand-receptor complex and the specific amino acid residues that are crucial for the interaction. nih.govrsc.org

Proposed Mechanisms of Biological Action

Based on the likely molecular targets, several potential mechanisms of action can be proposed for this compound.

Neuromodulation : If the compound targets CNS receptors like those for serotonin and dopamine, its primary mechanism would be the modulation of neurotransmission. nih.gov Depending on whether it acts as an agonist or antagonist, it could either mimic or block the effects of the natural neurotransmitter, thereby altering signaling pathways involved in mood, cognition, and behavior. mdpi.comnih.gov Many arylpiperazine drugs function through this mechanism to treat psychiatric conditions. nih.govsemanticscholar.org

Anticancer Activity : Should the compound prove active against cancer cells, its mechanism could involve several pathways identified for related molecules. This might include the antagonism of androgen receptors to inhibit the growth of hormone-sensitive prostate cancer, the inhibition of critical protein kinases, or the induction of apoptosis (programmed cell death) via cell cycle arrest. mdpi.comnih.gov

Bio-reductive Activation : A distinct mechanism is associated with nitroaromatic compounds, particularly in antimicrobial contexts. svedbergopen.com These compounds can act as prodrugs that undergo enzymatic reduction of the nitro group, primarily by nitroreductase enzymes found in certain microbes or in hypoxic tumor cells. svedbergopen.comnih.gov This reduction generates reactive nitroso and hydroxylamine (B1172632) intermediates or radical species that are highly cytotoxic, leading to DNA damage and cell death. svedbergopen.comnih.gov This represents a potential, albeit less common for this specific subclass, mechanism of action.

Advanced Research Applications and Future Scientific Directions

Role as a Versatile Synthetic Building Block in Organic Synthesis

1-(5-Nitropyridin-2-yl)-piperazine hydrochloride serves as a pivotal starting material and intermediate in the synthesis of a wide array of more complex organic molecules. Its utility as a synthetic building block stems from the reactivity of its constituent parts. The piperazine (B1678402) ring offers nucleophilic nitrogens that can be readily functionalized, while the nitropyridine moiety can undergo various chemical transformations.

In the realm of medicinal chemistry, this compound is frequently employed as a precursor for the synthesis of pharmacologically active agents. For instance, it is a key component in the preparation of novel thiourea (B124793) and thiazolidinone derivatives. The synthesis of these derivatives often begins with the reaction of 2-chloro-5-nitropyridine (B43025) with a substituted piperazine, such as N-phenylpiperazine, to form a 1-(5-nitropyridin-2-yl)-4-phenylpiperazine (B2558757) intermediate. nih.gov This intermediate can then be further modified to generate a library of compounds with potential therapeutic applications.

The versatility of 1-(5-nitropyridin-2-yl)-piperazine is further demonstrated in its use for creating derivatives with potential anticancer properties. Researchers have synthesized a series of phenylpiperazine derivatives starting from this scaffold to target various cancer cell lines, including those associated with prostate cancer. nih.gov The ability to readily modify the piperazine and pyridine (B92270) rings allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug design.

Furthermore, the nitropyridine core of the molecule can be a handle for further chemical elaboration. The nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions to introduce additional molecular complexity. This strategic functionalization is crucial for the development of compounds with tailored biological activities.

Development of Radioligands for Molecular Imaging Applications

A significant and cutting-edge application of 1-(5-Nitropyridin-2-yl)-piperazine derivatives lies in the development of radioligands for molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govfrontiersin.org These imaging modalities rely on the use of radioactive tracers that can selectively bind to specific biological targets in the body, allowing for the non-invasive visualization and quantification of physiological and pathological processes. github.io

Derivatives of 1-(5-nitropyridin-2-yl)-piperazine have been successfully developed as radioligands for the serotonin (B10506) 7 receptor (5-HT7R). nih.govresearchgate.net The 5-HT7 receptor is overexpressed in certain types of aggressive brain tumors, such as glioblastoma multiforme (GBM). nih.govresearchgate.net This overexpression makes the 5-HT7 receptor an attractive target for diagnostic imaging and potentially for targeted therapies.

In a notable study, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized and radiolabeled with Technetium-99m (99mTc), a gamma-emitting radionuclide commonly used in SPECT imaging. nih.govresearchgate.net The resulting radiotracers demonstrated high radiochemical purity and stability. nih.govresearchgate.net In vitro studies confirmed that these radiolabeled compounds could specifically bind to the 5-HT7 receptors on human glioblastoma cell lines. nih.govresearchgate.net

Subsequent in vivo studies in animal models with xenografted human glioblastoma tumors showed that the 99mTc-labeled piperazine derivatives accumulated in the tumor tissue. nih.govresearchgate.net The tumor uptake could be blocked by the co-administration of a known 5-HT7 receptor antagonist, confirming the specificity of the radioligands. nih.govresearchgate.net These promising preclinical results highlight the potential of 1-(5-nitropyridin-2-yl)-piperazine-based radioligands as effective tools for the molecular imaging of glioblastoma and other conditions where the 5-HT7 receptor is implicated. nih.govresearchgate.net

Radiotracer DerivativeTarget ReceptorImaging ModalityKey Finding
99mTc(CO)3- chemicalbook.com5-HT7RSPECTVisualized tumor in a U87-MG xenograft model. researchgate.net
99mTc(CO)3- bldpharm.com5-HT7RSPECTShowed a tumor-to-muscle ratio of 3.88 at 60 minutes post-injection. researchgate.net
99mTcN- chemicalbook.com5-HT7RSPECTDisplayed high affinity toward U-87 MG cell line 5-HT7R. nih.gov
99mTcN- bldpharm.com5-HT7RSPECTHad a higher affinity for 5-HT7R compared to 99mTcN- chemicalbook.com. nih.gov

Strategic Lead Compound Identification and Optimization in Non-Clinical Drug Discovery Programs

The scaffold of 1-(5-nitropyridin-2-yl)-piperazine is a valuable starting point for the identification and optimization of lead compounds in non-clinical drug discovery programs. bldpharm.comcenmed.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The process of lead optimization involves iteratively synthesizing and testing derivatives of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The 1-(5-nitropyridin-2-yl)-piperazine structure has been utilized in the development of inhibitors for a variety of biological targets. For example, its derivatives have been investigated as potential anticancer agents. nih.gov By systematically modifying the substituents on the piperazine and pyridine rings, researchers can explore the structure-activity relationship (SAR) and identify compounds with enhanced cytotoxic activity against cancer cells and reduced toxicity towards healthy cells. nih.gov

In the context of infectious diseases, derivatives of this compound have been explored for their antiviral activity. An extensive lead optimization campaign was performed on piperazinyl-pyrimidine analogues, which were synthesized from precursors related to the 1-(5-nitropyridin-2-yl)-piperazine scaffold, to develop potent inhibitors of the Chikungunya virus (CHIKV). nih.gov This study involved the design and synthesis of a large number of analogues to identify key chemical features required for potent anti-CHIKV activity. nih.gov

The process of lead optimization often involves a multidisciplinary approach, combining organic synthesis, computational modeling, and a battery of in vitro and in vivo assays. The versatility of the 1-(5-nitropyridin-2-yl)-piperazine scaffold makes it amenable to such an approach, allowing for the generation of a diverse set of analogues for biological evaluation.

Design and Construction of Chemically Diverse Compound Libraries

The design and construction of chemically diverse compound libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates. nih.govnih.gov this compound is an excellent starting material for the creation of such libraries due to its facile functionalization at multiple points.

The general strategy for constructing a compound library based on this scaffold involves a combinatorial approach. A set of diverse building blocks can be reacted with the piperazine nitrogen, while another set of transformations can be performed on the nitropyridine ring. For example, a variety of aldehydes, ketones, or electrophiles can be used to modify the piperazine moiety through reactions such as reductive amination or acylation. nih.gov

Simultaneously, the nitro group on the pyridine ring can be reduced to an amine, which can then be acylated, sulfonylated, or used in other coupling reactions to introduce a wide range of functional groups. This dual functionalization strategy allows for the rapid generation of a large number of structurally diverse compounds from a single starting material.

The resulting compound library can then be screened against a panel of biological targets to identify "hits" – compounds that exhibit a desired biological activity. The structural information from these hits can then be used to guide the design of more focused libraries for lead optimization. The use of 1-(5-nitropyridin-2-yl)-piperazine as a core scaffold enables the systematic exploration of chemical space around a privileged structural motif.

Applications in Chemical Biology as Probes and Tools

In the field of chemical biology, small molecules are often used as probes and tools to study and manipulate biological systems. researchgate.net The piperazine moiety, a key component of 1-(5-nitropyridin-2-yl)-piperazine, is a common feature in the design of such chemical probes. rsc.org For instance, piperazine-functionalized fluorescent dyes have been developed for the sensitive detection of lysosomal pH. rsc.orgresearchgate.net

These probes often work on the principle of intramolecular charge transfer (ICT) or photo-induced electron transfer (PET). rsc.org The nitrogen atoms of the piperazine ring can act as electron donors, and their protonation state, which is dependent on the pH of the surrounding environment, can modulate the photophysical properties of the molecule. This allows for the ratiometric sensing of pH changes within cellular compartments like lysosomes. rsc.org

While direct applications of this compound as a chemical probe are not extensively documented, its structure provides a blueprint for the design of such tools. The nitropyridine ring could be further functionalized with a fluorophore, while the piperazine moiety could serve as the pH-sensitive element. Such a probe could be used to investigate the role of pH in various biological processes.

Furthermore, by attaching a reactive group to the scaffold, it could be converted into an activity-based probe to covalently label specific enzymes or receptors. The versatility of the 1-(5-nitropyridin-2-yl)-piperazine structure makes it a promising platform for the development of novel chemical probes to interrogate complex biological systems.

Current Challenges and Prospective Research Avenues for this compound

Despite its significant potential, the use of this compound and its derivatives is not without its challenges. One of the primary challenges in drug discovery is achieving high selectivity for the desired biological target to minimize off-target effects. While the scaffold can be modified to improve selectivity, this often requires extensive medicinal chemistry efforts.

Another challenge is optimizing the pharmacokinetic properties of its derivatives, such as metabolic stability and oral bioavailability. The piperazine and nitropyridine moieties can be susceptible to metabolic enzymes in the body, which can lead to rapid clearance and reduced efficacy. Future research could focus on introducing metabolic "soft spots" or blocking sites of metabolism to improve the in vivo performance of these compounds.

Prospective research avenues for this compound are numerous and exciting. In the area of molecular imaging, the development of PET radioligands based on this scaffold is a promising direction. The use of positron-emitting radionuclides such as Fluorine-18 or Carbon-11 could offer higher sensitivity and resolution compared to SPECT imaging. frontiersin.org

In drug discovery, the application of this scaffold could be expanded to new therapeutic areas. For example, its derivatives could be explored as modulators of G-protein coupled receptors (GPCRs) or ion channels, which are important drug targets. Furthermore, the use of this building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities represents a frontier in medicinal chemistry.

In chemical biology, the development of sophisticated probes based on the 1-(5-nitropyridin-2-yl)-piperazine structure could provide new insights into fundamental biological processes. For example, photo-switchable or "caged" derivatives could be designed to allow for the precise spatial and temporal control of their biological activity.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

  • Nitropyridine functionalization : Introduce the nitro group to the pyridine ring under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
  • Piperazine coupling : React the nitropyridine intermediate with piperazine using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate nucleophilic aromatic substitution .
  • Hydrochloride salt formation : Precipitate the final product by adding HCl to the reaction mixture, followed by recrystallization for purity .
  • Optimization : Adjust temperature, solvent polarity, and catalyst (e.g., Pd-based catalysts for coupling steps) to improve yield (>70%) and reduce byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : Quantify purity (>95%) and detect impurities via reverse-phase C18 columns with UV detection at 254 nm .
  • ¹H/¹³C NMR : Confirm structural integrity by identifying key signals (e.g., aromatic protons at δ 8.2–8.5 ppm for the nitropyridine ring; piperazine protons at δ 2.8–3.2 ppm) .
  • FT-IR : Verify functional groups (e.g., nitro group stretch at ~1520 cm⁻¹; piperazine N-H stretch at ~3300 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (C₉H₁₃ClN₄O₂) with <0.3% deviation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity sites .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to prioritize synthesis .
  • SAR Analysis : Compare with structurally similar compounds (e.g., 1-(5-chloro-2-fluorobenzoyl)piperazine hydrochloride) to identify substituents that enhance binding affinity (e.g., halogenation increases hydrophobic interactions) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. neuroactive effects)?

  • Methodological Answer :

  • Dose-Response Studies : Test across a wide concentration range (nM to μM) to identify biphasic effects .
  • Target Profiling : Use radioligand binding assays (e.g., for serotonin/dopamine receptors) to confirm selectivity .
  • Structural Analog Comparison : Benchmark against analogs (e.g., 1-(2-Thiazolyl)piperazine hydrochloride) to isolate substituent-specific effects (e.g., nitro groups enhance antimicrobial activity) .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., nitro group reduction) .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .
  • In-Use Stability : Prepare fresh solutions in anhydrous DMSO and avoid freeze-thaw cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.